molecular formula C15H16N2O3 B11622951 2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11622951
M. Wt: 272.30 g/mol
InChI Key: LZHLPKHWIGSXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenoxy group and a methylpyridinyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate halogenating agent to form 3-methoxyphenoxy halide.

    Formation of the Methylpyridinyl Intermediate: 6-methylpyridine is reacted with an appropriate halogenating agent to form 6-methylpyridinyl halide.

    Coupling Reaction: The two intermediates are then coupled using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide.

    Reduction: Formation of 2-(3-methoxyphen

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-11-5-3-8-14(16-11)17-15(18)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

LZHLPKHWIGSXEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.